N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide, also known as BHDS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHDS belongs to the class of sulfonamides and is structurally similar to other sulfonamide-based drugs such as sulfamethoxazole and sulfadiazine.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease processes. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This compound has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, this compound has been shown to protect neurons from oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in different fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide has several advantages for lab experiments, including its high purity and stability and its ability to inhibit various enzymes and signaling pathways involved in disease processes. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful dosing and toxicity studies are necessary to ensure the safety and efficacy of this compound in lab experiments.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. In cancer research, further studies are needed to determine the optimal dosing and delivery methods of this compound for different types of cancer. In inflammation research, this compound could be studied in combination with other anti-inflammatory agents to determine its potential synergistic effects. In neurodegenerative disease research, this compound could be further studied in animal models of Parkinson's disease and Huntington's disease to determine its potential therapeutic effects. Additionally, the development of more potent and selective this compound analogs could lead to the discovery of new therapeutic agents for various diseases.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-20(17,12-4-2-1-3-5-12)15-11-6-7-13-14(10-11)19-9-8-18-13/h6-7,10,12,15H,1-5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSACWBOGCYFMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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